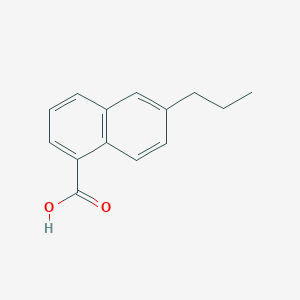

6-Propylnaphthalene-1-carboxylic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H14O2 |

|---|---|

Molecular Weight |

214.26 g/mol |

IUPAC Name |

6-propylnaphthalene-1-carboxylic acid |

InChI |

InChI=1S/C14H14O2/c1-2-4-10-7-8-12-11(9-10)5-3-6-13(12)14(15)16/h3,5-9H,2,4H2,1H3,(H,15,16) |

InChI Key |

SLKFRLQWRFWEBI-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=CC2=C(C=C1)C(=CC=C2)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 6 Propylnaphthalene 1 Carboxylic Acid

Retrosynthetic Analysis and Strategic Precursors for Naphthalene (B1677914) Carboxylic Acid Synthesis

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves deconstructing the target molecule into simpler, readily available starting materials through a series of logical disconnections. For 6-propylnaphthalene-1-carboxylic acid, the primary disconnections involve the carbon-carbon bonds connecting the propyl and carboxyl groups to the naphthalene ring.

Two main retrosynthetic pathways can be envisioned:

Pathway A: This pathway involves disconnecting the carboxyl group first (a C-C disconnection), leading to 2-propylnaphthalene (B1593662) as a key intermediate. This precursor would then need to be carboxylated at the 1-position. The propyl group can be further disconnected via a Friedel-Crafts-type reaction, leading back to naphthalene itself.

Pathway B: Alternatively, the propyl group is disconnected first, suggesting an intermediate like naphthalene-1-carboxylic acid or a protected derivative. This intermediate would then require the introduction of a propyl group at the 6-position.

A more sophisticated approach considers precursors that already possess handles for functionalization at the desired positions. Strategic precursors for the synthesis could therefore include:

6-Bromo-1-iodonaphthalene: A di-halogenated precursor allows for selective, sequential introduction of the two functional groups using modern cross-coupling reactions.

2-Alkoxynaphthalene: The alkoxy group can act as a directing group in electrophilic substitution reactions to facilitate functionalization at the 6-position.

6-Acylnaphthalene derivatives: These can serve as precursors to the propyl group via reduction of the ketone functionality.

Classical and Modern Approaches to Naphthalene Functionalization

The functionalization of the naphthalene core is governed by the principles of electrophilic aromatic substitution and the directing effects of existing substituents. Naphthalene is more reactive than benzene (B151609), and substitution typically occurs at the C1 (α) position under kinetic control, while the C2 (β) position is favored under thermodynamic control in some reactions like sulfonation. chinesechemsoc.orgresearchgate.net

Direct Friedel-Crafts alkylation of naphthalene with a propyl halide is generally avoided in targeted synthesis due to issues with polysubstitution and carbocation rearrangements. A more reliable method is the Friedel-Crafts acylation, which introduces a propanoyl group that can be subsequently reduced to the desired propyl group. nih.gov

The regioselectivity of Friedel-Crafts acylation on naphthalene is highly dependent on the reaction conditions, particularly the solvent. chinesechemsoc.orgorganic-chemistry.org

Acylation in Non-polar Solvents: Using solvents like carbon disulfide (CS₂) or chlorinated hydrocarbons typically results in the formation of the 1-acylnaphthalene (α-substitution) as the major product. This is the kinetically controlled product. chinesechemsoc.org

Acylation in Polar Solvents: When the reaction is performed in solvents like nitrobenzene (B124822), the bulkier acylating agent-catalyst complex preferentially attacks the less sterically hindered 2-position (β-substitution), which is the thermodynamically favored product. organic-chemistry.orgorganic-chemistry.org

To achieve the required 6-propyl substitution, a direct acylation of unsubstituted naphthalene is not viable. A common strategy involves using a 2-substituted naphthalene, where the substituent directs the incoming acyl group to the desired C6 position. For instance, acylation of 2-methoxynaphthalene (B124790) in nitrobenzene directs the incoming electrophile to the 6-position. organic-chemistry.org The resulting 6-acyl-2-methoxynaphthalene can then be further manipulated. The ketone is typically reduced to the alkyl chain via methods like the Clemmensen (using zinc amalgam and HCl) or Wolff-Kishner (using hydrazine (B178648) and a strong base) reduction.

| Acylating Agent | Catalyst | Solvent | Major Product | Reference |

| Acetyl Chloride | AlCl₃ | Carbon Disulfide | 1-Acetylnaphthalene | chinesechemsoc.org |

| Acetyl Chloride | AlCl₃ | Nitrobenzene | 2-Acetylnaphthalene | chinesechemsoc.org |

| Propanoyl Chloride | AlCl₃ | Nitrobenzene | 2-Propanoylnaphthalene | organic-chemistry.org |

| Acetyl Chloride (on 2-methoxynaphthalene) | AlCl₃ | Nitrobenzene | 6-Acetyl-2-methoxynaphthalene | organic-chemistry.org |

Several methods exist for introducing a carboxylic acid group onto an aromatic ring. For the synthesis of this compound, the carboxylation step would likely be performed on an intermediate such as 2-propylnaphthalene or a derivative thereof.

Carboxylation via Organometallic Intermediates: This is a widely used and reliable method. It involves the formation of a Grignard reagent or an organolithium species, which is then quenched with carbon dioxide (dry ice). To achieve carboxylation at the 1-position, a precursor such as 1-bromo-6-propylnaphthalene would be required. The bromo-substituent can be converted into an organolithium species via lithium-halogen exchange or into a Grignard reagent by reaction with magnesium metal. Subsequent reaction with CO₂ followed by acidic workup yields the target carboxylic acid. prepchem.com

Direct Carboxylation: Newer methods aim to directly carboxylate the aromatic C-H bond. One such approach involves the reaction of naphthalene with carbon dioxide in the presence of a Lewis acid catalyst like aluminum chloride. google.com While this can be a more atom-economical approach, controlling the regioselectivity to favor the 1-position on a substituted naphthalene can be challenging.

Oxidative Carbonylation: This method involves reacting the aromatic compound with carbon monoxide and an oxidant, catalyzed by a transition metal like palladium. researchgate.netresearchgate.net This technique can provide access to aromatic carboxylic acids, though it often requires specific precursors and conditions to control regioselectivity.

Constructing this compound invariably requires a multi-step sequence starting from simpler naphthalene building blocks. A plausible synthetic route, integrating the strategies discussed above, is outlined below:

Starting Material: Begin with a commercially available, 2-substituted naphthalene, such as 2-methoxynaphthalene.

Friedel-Crafts Acylation: Acylate 2-methoxynaphthalene with propanoyl chloride using aluminum chloride as the catalyst in nitrobenzene. This is expected to yield 6-propanoyl-2-methoxynaphthalene with high regioselectivity. organic-chemistry.org

Ketone Reduction: Reduce the ketone functionality of the propanoyl group to a propyl group using a standard method like the Wolff-Kishner reduction to avoid the acidic conditions of the Clemmensen reduction which might affect other functional groups. This step yields 2-methoxy-6-propylnaphthalene.

Directed Halogenation: Introduce a halogen, preferably bromine, at the 1-position. The 1- and 8-positions are the most activated for electrophilic substitution, and the presence of the activating methoxy (B1213986) and alkyl groups should facilitate this transformation.

Carboxylation: Convert the 1-bromo-2-methoxy-6-propylnaphthalene intermediate into the corresponding carboxylic acid. This can be achieved through lithium-halogen exchange with an organolithium reagent (e.g., n-butyllithium) at low temperature, followed by quenching the resulting aryllithium species with solid carbon dioxide.

Final Modification (Optional): If required, the methoxy group at the 2-position could be removed at a suitable stage in the synthesis, although its presence might be desirable for certain applications.

This pathway highlights the necessity of using directing groups and a sequence of reliable reactions to control the placement of substituents on the naphthalene core.

Catalytic and Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry emphasizes the use of catalytic methods and green chemistry principles to improve efficiency, reduce waste, and enhance safety.

Green chemistry aspects in the synthesis of naphthalene carboxylic acids include:

Atom Economy: Utilizing reactions like direct C-H carboxylation with CO₂ that incorporate most of the atoms from the reactants into the final product. google.com

Use of Catalysis: Employing catalytic amounts of reagents (e.g., transition metals) instead of stoichiometric amounts of promoters like Lewis acids in Friedel-Crafts reactions. mdpi.com

Safer Solvents: Replacing hazardous solvents like nitrobenzene or carbon disulfide with more environmentally benign alternatives where possible.

Transition-metal-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon bonds and are powerful tools for the synthesis of substituted naphthalenes. researchgate.net Reactions like the Suzuki, Negishi, and Heck couplings allow for the precise and efficient connection of different molecular fragments. wikipedia.orgwikipedia.orgorganic-chemistry.org

A strategy for synthesizing a 6-propylnaphthalene intermediate could involve a starting material like 6-bromonaphthalene or 6-iodonaphthalene.

Negishi Coupling: This reaction couples an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst. wikipedia.orgorganic-chemistry.org For example, 6-bromonaphthalene can be coupled with propylzinc chloride, catalyzed by a palladium complex such as Pd(PPh₃)₄, to form 6-propylnaphthalene. The reaction is known for its high functional group tolerance. chinesechemsoc.orgnih.gov

Suzuki Coupling: The Suzuki reaction is one of the most widely used cross-coupling methods, reacting an organoboron compound (like a boronic acid or ester) with an organic halide, catalyzed by a palladium(0) complex. organic-chemistry.org 6-Bromonaphthalene could be coupled with n-propylboronic acid in the presence of a palladium catalyst and a base to yield 6-propylnaphthalene. researchgate.netmdpi.com

| Coupling Reaction | Organic Halide | Organometallic Reagent | Catalyst System (Example) | Key Features | Reference(s) |

| Negishi Coupling | Aryl-Br, Aryl-I | Propylzinc Chloride | Pd(PPh₃)₄ or Ni(dppe)Cl₂ | High reactivity, broad scope, tolerant of many functional groups. | wikipedia.orgorganic-chemistry.org |

| Suzuki Coupling | Aryl-Br, Aryl-Cl | n-Propylboronic Acid | Pd(OAc)₂ with a phosphine (B1218219) ligand (e.g., SPhos) + Base (e.g., K₂CO₃) | Stable and non-toxic boron reagents, often compatible with aqueous conditions. | organic-chemistry.orgacs.org |

| Heck Reaction | Aryl-I, Aryl-Br | Propene | Pd(OAc)₂ + PPh₃ + Base (e.g., Et₃N) | Forms a C-C bond with an alkene; would yield 6-propenylnaphthalene, requiring a subsequent reduction step. | organic-chemistry.orgwikipedia.org |

These catalytic methods offer a modular and highly selective approach to constructing the 6-propylnaphthalene scaffold, which can then be subjected to carboxylation at the 1-position as described in previous sections to complete the synthesis of the target molecule.

Biocatalytic Transformations for Naphthalene Carboxylic Acid Synthesis

Biocatalytic methods represent a growing field in chemical synthesis, offering high specificity and mild reaction conditions. In the context of naphthalene carboxylic acids, microorganisms have demonstrated the ability to perform key transformations.

A notable example is the use of the bacterium Pseudomonas sp. HN-72 to purify crude 2,6-naphthalene dicarboxylic acid. This is achieved through the biotransformation of a major impurity, 2-formyl-6-naphthoic acid, into the desired 2,6-naphthalene dicarboxylic acid. nih.gov The study reported a 100% biotransformation yield under optimized conditions. nih.gov

Research into anaerobic microorganisms has uncovered enzymatic pathways for naphthalene carboxylation. The sulfate-reducing enrichment culture N47 can catalyze the carboxylation of naphthalene to 2-naphthoate. asm.org Mechanistic studies suggest the reaction is reversible and proceeds via a 1,3-dipolar cycloaddition to a prenylated flavin mononucleotide cofactor. asm.org This enzymatic carboxylation represents a direct route to forming the carboxylic acid group on the naphthalene ring system.

Table 1: Biotransformation of 2-formyl-6-naphthoic acid

| Parameter | Optimal Condition |

|---|---|

| Microorganism | Pseudomonas sp. HN-72 |

| Substrate | Crude 2,6-naphthalene dicarboxylic acid |

| Impurity Transformed | 2-formyl-6-naphthoic acid |

| Temperature | 40°C |

| Duration | 1 hour |

| Yield | 100% |

Data sourced from a study on the purification of crude 2,6-naphthalene dicarboxylic acid. nih.gov

Sustainable and Environmentally Benign Synthetic Procedures

The principles of green chemistry are increasingly being applied to the synthesis of naphthalene derivatives to minimize environmental impact. These approaches focus on reducing the use of hazardous solvents and reagents, improving energy efficiency, and utilizing renewable resources.

Hydrothermal synthesis, which uses water as a reaction medium at elevated temperatures and pressures, provides a green alternative to conventional organic solvents. This method has been successfully used for the quantitative synthesis of high-purity naphthalene bisimides from the corresponding bisanhydride and monoamines, eliminating the need for organic solvents or catalysts. rsc.org

The use of solid catalysts, such as zeolites, aligns with green chemistry principles by offering advantages like reusability and reduced waste. Zeolites have been employed as catalysts in the Friedel-Crafts reaction to prepare precursors for 1-phenyl naphthalene derivatives, demonstrating their potential in naphthalene synthesis. researchgate.net

Other innovative green methods include:

Mechanochemistry : This solvent-free technique involves inducing reactions by grinding or milling. It is emerging as a sustainable alternative to classical solvent-based chemistry and has been applied to the synthesis of naphthalic imides and perylene (B46583) diimides via twin-screw extrusion. researchgate.net

Photochemical Methods : Naphthalene monoimide molecules, upon photoexcitation, can act as potent hydrogen atom abstractors, enabling efficient dehydrogenation reactions under mild, room-temperature conditions. rsc.org This approach offers a sustainable alternative to transition metal-catalyzed methods that often require high temperatures. rsc.org

Optimization of Reaction Parameters and Yield Enhancement Strategies

Optimizing reaction parameters is crucial for maximizing product yield, minimizing reaction time, and reducing the formation of by-products. For the synthesis of naphthalene carboxylic acids, key parameters that can be adjusted include temperature, pressure, catalyst concentration, and reactant ratios.

Factorial design experiments are a systematic approach to optimization, allowing for the simultaneous evaluation of multiple variables. This methodology has been effectively used to optimize the synthesis of aroma esters from carboxylic acids, leading to significant increases in conversion yields. rsc.org A similar approach could be applied to the synthesis of this compound to identify the optimal conditions for temperature, catalyst loading, and substrate concentration.

Common strategies for enhancing yield include:

Catalyst Selection : The choice of catalyst can profoundly impact reaction efficiency. For instance, in the synthesis of naphthalene derivatives, various metal-catalyzed (e.g., palladium, copper, iron) and Lewis acid-catalyzed reactions have been developed to construct the naphthalene scaffold. researchgate.net

Control of Reaction Intermediates : In multi-step syntheses, the isolation and characterization of key intermediates can provide insight into the reaction mechanism and help to identify potential pathways for yield loss.

Process Control : In industrial-scale production, the continuous or portion-wise addition of starting materials can help to control reaction exotherms and maintain optimal reactant concentrations, thereby improving yield and safety. google.com

Table 2: Conceptual Example of Reaction Parameter Optimization

| Parameter | Level 1 | Level 2 | Optimized Yield |

|---|---|---|---|

| Temperature | 150°C | 200°C | 85% |

| Catalyst Loading | 0.5 mol% | 1.0 mol% | 92% |

| Reaction Time | 12 hours | 24 hours | 88% |

| Reactant Ratio | 1:1.2 | 1:1.5 | 95% |

This table is a conceptual representation of how factorial design could be used to optimize yield by varying key reaction parameters.

Advanced Spectroscopic and Structural Elucidation of 6 Propylnaphthalene 1 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a cornerstone for determining the precise molecular structure of organic compounds. For 6-Propylnaphthalene-1-carboxylic acid, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments would provide a complete assignment of all proton and carbon signals.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the naphthalene (B1677914) ring system and the aliphatic protons of the propyl group. The chemical shifts of the aromatic protons are influenced by the electronic effects of the carboxylic acid and propyl substituents. The carboxylic acid group, being electron-withdrawing, will deshield adjacent protons, shifting their signals downfield. Conversely, the electron-donating propyl group will cause a slight upfield shift for nearby protons. The carboxylic acid proton itself would appear as a characteristic broad singlet at a significantly downfield chemical shift, typically in the range of 10-13 ppm.

The ¹³C NMR spectrum will complement the ¹H NMR data, with the carbonyl carbon of the carboxylic acid appearing at a characteristic downfield position (around 170-180 ppm). The aromatic carbons will resonate in the typical range for naphthalenic systems (approximately 120-140 ppm), with their precise shifts determined by the substitution pattern. The aliphatic carbons of the propyl group will appear in the upfield region of the spectrum.

Predicted ¹H and ¹³C NMR Data for this compound

| Position | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| 1 | - | - | - |

| 2 | ~125-130 | ~7.4-7.6 | d |

| 3 | ~126-128 | ~7.2-7.4 | t |

| 4 | ~128-132 | ~8.0-8.2 | d |

| 5 | ~124-127 | ~7.8-8.0 | d |

| 6 | - | - | - |

| 7 | ~127-130 | ~7.3-7.5 | d |

| 8 | ~129-133 | ~8.8-9.0 | d |

| 4a | ~130-135 | - | s |

| 8a | ~133-138 | - | s |

| C=O | ~170-180 | - | s |

| OH | - | ~10-13 | br s |

| α-CH₂ | ~35-40 | ~2.8-3.0 | t |

| β-CH₂ | ~22-26 | ~1.6-1.8 | sext |

| γ-CH₃ | ~13-16 | ~0.9-1.1 | t |

Two-dimensional NMR experiments are crucial for unambiguously assigning the predicted signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key expected correlations include those between adjacent aromatic protons on the naphthalene ring (e.g., H-2 with H-3, H-3 with H-4, H-7 with H-8) and between the protons of the propyl group (α-CH₂ with β-CH₂, β-CH₂ with γ-CH₃). This helps to trace the spin systems within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded protons and carbons. This would definitively link each proton signal to its corresponding carbon signal, for instance, the aromatic protons to their respective aromatic carbons and the aliphatic protons to the carbons of the propyl chain.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly useful for identifying quaternary carbons and piecing together the molecular fragments. Expected key HMBC correlations would include:

The α-CH₂ protons of the propyl group to the C-5, C-6, and C-7 carbons of the naphthalene ring.

The H-2 and H-8 protons to the carbonyl carbon of the carboxylic acid.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry would be employed to confirm the molecular weight and formula of this compound and to analyze its fragmentation pattern, which provides further structural information. The molecular formula is C₁₄H₁₄O₂, corresponding to a molecular weight of 214.26 g/mol .

In a typical electron ionization (EI) mass spectrum, a molecular ion peak (M⁺˙) would be expected at m/z 214. Aromatic carboxylic acids generally show a more prominent molecular ion peak compared to their aliphatic counterparts due to the stability of the aromatic system. miamioh.edu

The fragmentation of this compound would likely proceed through several characteristic pathways for aromatic acids and alkyl-substituted aromatic compounds:

Loss of the hydroxyl radical (•OH): A peak at m/z 197 (M-17) would be expected due to the cleavage of the C-OH bond of the carboxylic acid.

Loss of the carboxyl group (•COOH): A peak at m/z 169 (M-45) would arise from the loss of the entire carboxylic acid moiety.

Benzylic cleavage: Cleavage of the bond between the α- and β-carbons of the propyl group is a common fragmentation pathway for alkyl-substituted aromatic compounds. This would lead to the formation of a stable benzylic cation, resulting in a peak at m/z 185 (M-29, loss of an ethyl radical). This is often a significant peak in the spectrum.

McLafferty rearrangement: While more common in aliphatic acids, a McLafferty-type rearrangement could potentially occur, though it is less favored in this rigid aromatic system.

Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

|---|---|

| 214 | [M]⁺˙ (Molecular ion) |

| 197 | [M - •OH]⁺ |

| 185 | [M - •CH₂CH₃]⁺ (Benzylic cleavage) |

| 169 | [M - •COOH]⁺ |

X-ray Crystallography for Solid-State Molecular Conformation and Packing

As of now, there is no publicly available crystal structure for this compound. However, based on studies of similar compounds like 1-naphthoic acid and 2-naphthoic acid, some predictions about its solid-state structure can be made. nih.gov

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both IR and Raman techniques, is instrumental in identifying the functional groups present in a molecule. mdpi.com For this compound, the spectra would be dominated by vibrations associated with the carboxylic acid, the propyl chain, and the naphthalene ring.

Key Predicted Vibrational Bands for this compound

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H stretch (carboxylic acid dimer) | 2500-3300 | Weak | Broad, Strong |

| C-H stretch (aromatic) | 3000-3100 | 3000-3100 | Medium |

| C-H stretch (aliphatic) | 2850-2960 | 2850-2960 | Medium-Strong |

| C=O stretch (carboxylic acid dimer) | 1680-1710 | ~1680 | Strong |

| C=C stretch (aromatic ring) | 1500-1620 | 1500-1620 | Medium-Strong |

| C-O stretch (coupled with O-H bend) | 1210-1320 | Weak | Strong |

| O-H bend (out-of-plane) | ~920 | Weak | Broad, Medium |

Carboxylic Acid Group: The most prominent feature in the IR spectrum would be the very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹, which is characteristic of a hydrogen-bonded carboxylic acid dimer. The C=O stretching vibration would appear as a strong, sharp band around 1680-1710 cm⁻¹. Another strong band, resulting from the coupled C-O stretching and O-H in-plane bending, would be expected in the 1210-1320 cm⁻¹ region.

Naphthalene Ring: The aromatic C-H stretching vibrations would be observed in the 3000-3100 cm⁻¹ region. A series of C=C stretching bands, characteristic of the naphthalene ring, would appear in the 1500-1620 cm⁻¹ range. These bands are often strong in the Raman spectrum.

Propyl Group: The aliphatic C-H stretching vibrations of the propyl group would give rise to bands in the 2850-2960 cm⁻¹ region. C-H bending vibrations for the CH₂ and CH₃ groups would be found in the 1375-1470 cm⁻¹ range.

The combination of these spectroscopic techniques provides a powerful and comprehensive approach to the structural elucidation of this compound. While awaiting direct experimental data, this predictive analysis, grounded in the established principles of spectroscopy and data from analogous compounds, offers a robust framework for understanding its molecular architecture.

Theoretical and Computational Investigations of 6 Propylnaphthalene 1 Carboxylic Acid

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. These methods solve approximations of the Schrödinger equation to provide detailed information on molecular geometry, stability, and electronic characteristics.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density, offering a balance between accuracy and computational cost. For a molecule like 6-propylnaphthalene-1-carboxylic acid, DFT calculations are instrumental in determining its most stable three-dimensional conformation (optimized geometry) by finding the minimum energy arrangement of its atoms. These calculations can precisely predict bond lengths, bond angles, and dihedral angles.

DFT also provides access to a suite of electronic descriptors that quantify the molecule's reactivity. By analyzing the distribution of electron density, one can identify regions of the molecule that are electron-rich or electron-poor, predicting how it might interact with other chemical species. Key reactivity descriptors derived from DFT include chemical potential, global hardness, and softness, which help in understanding the molecule's stability and reaction tendencies. While specific DFT studies on this compound are not prevalent in public literature, the methodology is robustly applied to similar aromatic carboxylic acids. For instance, DFT calculations on naphthalene (B1677914) derivatives have been used to investigate the effects of different substituent groups on the electronic and structural properties of the naphthalene core.

Table 1: Representative Geometric Parameters for Naphthalene and Carboxylic Acid Moieties (Illustrative)

This table presents typical bond lengths and angles for the core structures found in this compound, as would be calculated using DFT methods like B3LYP.

| Parameter | Typical Value (Å or °) | Description |

| Naphthalene C-C (aromatic) | 1.36 - 1.42 Å | The range of carbon-carbon bond lengths within the fused aromatic rings. |

| Naphthalene C-H | ~1.08 Å | The typical length of a carbon-hydrogen bond on the aromatic ring. |

| Carboxyl C=O | ~1.21 Å | The length of the double bond between the carbonyl carbon and oxygen. |

| Carboxyl C-O | ~1.35 Å | The length of the single bond between the carbonyl carbon and hydroxyl oxygen. |

| Carboxyl O-H | ~0.97 Å | The length of the bond between the hydroxyl oxygen and hydrogen. |

| Naphthalene Ring Angles | ~120° | The internal C-C-C bond angles within the naphthalene rings. |

| Carboxyl O-C=O Angle | ~124° | The bond angle involving the two oxygen atoms and the carbon of the carboxyl group. |

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile).

For this compound, FMO analysis would reveal the distribution of these key orbitals across the molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

An Electrostatic Potential (ESP) map provides a visual representation of the charge distribution on the molecule's surface. It maps regions of negative potential (red/yellow), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and susceptible to nucleophilic attack. For this compound, the ESP map would likely show a high negative potential around the carboxylic acid's oxygen atoms, highlighting their role as hydrogen bond acceptors and sites for electrophilic interaction. The aromatic naphthalene rings would exhibit a nuanced potential surface, guiding interactions with other molecules.

Table 2: Conceptual Insights from FMO and ESP Analysis

| Analysis Type | Key Orbitals/Regions | Interpretation for Reactivity |

| Frontier Molecular Orbitals (FMO) | Highest Occupied MO (HOMO) | Indicates the regions of the molecule most capable of donating electrons (nucleophilic sites). |

| Lowest Unoccupied MO (LUMO) | Indicates the regions of the molecule most capable of accepting electrons (electrophilic sites). | |

| HOMO-LUMO Gap | A smaller energy gap correlates with higher chemical reactivity and lower kinetic stability. | |

| Electrostatic Potential (ESP) Map | Negative Potential Regions (e.g., around Oxygen atoms) | Electron-rich areas, attractive to electrophiles and positive charges; potential hydrogen bond acceptor sites. |

| Positive Potential Regions (e.g., around acidic Hydrogen) | Electron-poor areas, attractive to nucleophiles and negative charges; potential hydrogen bond donor sites. | |

| Neutral Regions (e.g., hydrocarbon parts) | Areas prone to van der Waals or hydrophobic interactions. |

Molecular Dynamics (MD) Simulations of Solvent Interactions and Conformational Landscapes

While quantum calculations excel at describing the electronic properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time, including their interactions with their environment. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a dynamic picture of the system.

For this compound, MD simulations would be crucial for understanding how it behaves in different solvents, such as water or organic solvents. These simulations can reveal the structure of the solvent around the molecule, identifying specific interactions like hydrogen bonds between the carboxylic acid group and water molecules. This provides insight into the compound's solubility and how its conformation might change in different environments.

Furthermore, MD simulations can explore the molecule's conformational landscape. This compound has flexible components, namely the propyl side chain and the rotatable bond connecting the carboxylic acid to the naphthalene ring. By simulating the molecule's movements over nanoseconds or longer, MD can map the different accessible shapes (conformers) and determine their relative stabilities and the energy barriers between them. This information is vital for understanding how the molecule might adapt its shape to fit into the active site of a biological target.

In Silico Docking Studies with Relevant Biological Macromolecules

In silico molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. This method is central to structure-based drug design.

Research has identified this compound as an inhibitor of Trypanosoma cruzi dihydroorotate (B8406146) dehydrogenase (TcDHODH), an enzyme crucial for the parasite that causes Chagas disease. dtu.dk A co-crystal structure of this enzyme in complex with this compound has been resolved and is available in the Protein Data Bank (PDB ID: 3W6Y). dtu.dk

A docking study of this compound into the active site of TcDHODH would aim to replicate this experimentally observed binding pose and analyze the forces driving the interaction. The primary goal is to understand the binding mechanism. The carboxylic acid group is expected to be a key player, likely forming strong hydrogen bonds with polar amino acid residues or interacting with metal ions in the active site. The flat naphthalene ring system would likely engage in hydrophobic and π-stacking interactions with aromatic amino acid residues like tyrosine or phenylalanine. The propyl group would fit into a hydrophobic pocket, contributing further to the binding affinity through van der Waals forces. Understanding these specific interactions is critical for designing new, more potent inhibitors.

Table 3: Predicted Binding Interactions of this compound with TcDHODH

| Molecular Moiety | Potential Interacting Residues (Illustrative) | Type of Interaction |

| Carboxylic Acid (-COOH) | Arginine, Histidine, Serine | Hydrogen Bonding, Ionic Interactions (as -COO⁻) |

| Naphthalene Ring System | Phenylalanine, Tyrosine, Tryptophan | π-π Stacking, Hydrophobic Interactions |

| Propyl Group (-CH₂CH₂CH₃) | Leucine, Isoleucine, Valine | Hydrophobic Interactions, Van der Waals Forces |

Prediction of Reaction Pathways and Transition States for Derivatization

Computational chemistry can also be used to predict the course of chemical reactions. For a molecule like this compound, this is particularly useful for exploring potential derivatization reactions, such as converting the carboxylic acid into an ester or an amide. These calculations help in understanding reaction mechanisms and predicting reaction feasibility and rates.

Using methods like DFT, a potential energy surface for the reaction can be mapped out. This involves calculating the energy of the system as the reactants are converted into products. Key points on this surface are the stable reactants and products, any intermediate species, and, most importantly, the transition states. A transition state is the highest energy point along the reaction pathway and represents the energy barrier that must be overcome for the reaction to proceed.

By calculating the structure and energy of the transition state, chemists can determine the activation energy of the reaction. A lower activation energy implies a faster reaction. This computational approach allows for the screening of different reagents and reaction conditions in silico to find the most efficient pathways for synthesizing derivatives of this compound, saving significant time and resources in the laboratory. For example, DFT studies have been successfully used to elucidate the mechanisms and energy barriers for reactions like decarboxylation and amide coupling of various carboxylic acids. researchgate.netnih.gov

Chemical Reactivity and Derivatization of 6 Propylnaphthalene 1 Carboxylic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid functional group is a versatile handle for a wide array of chemical modifications, allowing for the synthesis of numerous derivatives.

The formation of esters and amides from 6-Propylnaphthalene-1-carboxylic acid is a fundamental transformation for creating derivatives with altered physical, chemical, and biological properties. These reactions typically proceed via activation of the carboxylic acid.

Esterification: The direct reaction of this compound with an alcohol to form an ester is generally slow and requires a catalyst, such as a strong acid. More efficient methods involve the use of coupling agents or conversion to a more reactive intermediate. A wide range of carboxylic acids can be converted to their corresponding esters in good to excellent yields using various modern protocols. nih.gov

Amidation: Similarly, amides are formed by reacting the carboxylic acid with ammonia (B1221849), or a primary or secondary amine. libretexts.org Direct thermal amidation is possible but often requires high temperatures. rsc.org Catalytic methods are preferred for their efficiency and milder conditions. mdpi.com For both esterification and amidation, common activating agents include carbodiimides (like DCC or EDC) or converting the carboxylic acid to an acyl halide. researchgate.net These methods facilitate the nucleophilic attack by the alcohol or amine. mdpi.comnih.gov

Below is a table summarizing common reagents for these transformations.

| Reaction | Reagent/Catalyst | Product |

| Esterification | Alcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄) | Ester (R-COOR') |

| Amidation | Amine (R'R''NH), Coupling Agent (e.g., DCC) | Amide (R-CONR'R'') |

| Esterification/Amidation | KPF₆ | Ester/Amide |

Table 1: Reagents for Esterification and Amidation.

The carboxylic acid group can be reduced to yield either a primary alcohol or an aldehyde, depending on the reducing agent and reaction conditions. idc-online.com

Reduction to Alcohols: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing carboxylic acids directly to primary alcohols. libretexts.org The reaction proceeds through the formation of an aluminum alkoxide intermediate, which is then hydrolyzed to yield (6-propylnaphthalen-1-yl)methanol. libretexts.org Diborane (B₂H₆) is another effective reagent for this transformation. idc-online.com Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce carboxylic acids. libretexts.org

Reduction to Aldehydes: The partial reduction of a carboxylic acid to an aldehyde is more challenging because aldehydes are more easily reduced than the starting acid. libretexts.org Therefore, a direct one-step reduction is difficult to stop at the aldehyde stage. A common strategy involves a two-step process: first, the carboxylic acid is converted to a more reactive derivative like an acyl chloride or an ester. libretexts.orgorganic-chemistry.org The resulting acyl chloride can then be reduced to the aldehyde using a milder, more selective reducing agent such as lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃). libretexts.org

| Starting Material | Reagent | Product |

| Carboxylic Acid | 1. LiAlH₄ 2. H₂O | Primary Alcohol |

| Carboxylic Acid | 1. SOCl₂ 2. LiAlH(Ot-Bu)₃ | Aldehyde |

| Ester | DIBAH, -78°C | Aldehyde |

Table 2: Conditions for Reduction of Carboxylic Acid Moiety.

To increase the electrophilicity of the carbonyl carbon, this compound can be converted into highly reactive acyl halides or anhydrides. These intermediates are not typically isolated but are used in situ to synthesize other derivatives like esters and amides. wikipedia.orgopenstax.org

Acyl Halides: Acyl chlorides are the most common acyl halides and are readily prepared by treating the carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). libretexts.orglibretexts.orgyoutube.com These reactions convert the hydroxyl group into a much better leaving group, facilitating nucleophilic acyl substitution. libretexts.orgyoutube.com

Anhydrides: Acid anhydrides can be formed by reacting an acyl chloride with a carboxylate salt or the parent carboxylic acid. libretexts.orglibretexts.org This creates an even more reactive acylating agent.

These reactive intermediates are pivotal in organic synthesis, serving as precursors for a multitude of other functional groups. wikipedia.org

Reactions at the Naphthalene (B1677914) Ring System

The naphthalene core of the molecule is susceptible to various transformations, including substitution, oxidation, and reduction, with the regiochemical outcome influenced by the existing substituents.

Naphthalene is generally more reactive than benzene (B151609) towards electrophilic aromatic substitution (EAS). vpscience.orgyoutube.com The position of attack is directed by the substituents on the ring. In this compound, we have:

A propyl group at C6: This is an alkyl group, which is electron-donating and activating. It directs incoming electrophiles to the ortho and para positions relative to itself.

A carboxylic acid group at C1: This is an electron-withdrawing and deactivating group, which directs incoming electrophiles to the meta positions. vpscience.org

The regioselectivity of an EAS reaction on this molecule will be a complex result of the interplay between these two directing groups. researchgate.netstudysmarter.co.uk The α-positions (1, 4, 5, 8) of naphthalene are kinetically favored for substitution over the β-positions (2, 3, 6, 7) because the carbocation intermediate formed by attack at an α-position is better stabilized by resonance. almerja.comwordpress.com

Given that the C1 position is occupied, the primary sites for electrophilic attack are influenced as follows:

The propyl group at C6 activates the C5 and C7 positions.

The carboxylic acid at C1 deactivates its own ring and directs incoming groups to the C3 and, to a lesser extent, the C5 and C7 positions on the other ring.

The combined effect suggests that electrophilic attack is most likely to occur on the ring bearing the propyl group, specifically at the C5 or C7 positions. The exact product distribution would depend on the specific electrophile and reaction conditions (kinetic vs. thermodynamic control). almerja.comstackexchange.com

The fused ring system of naphthalene can undergo both oxidation and reduction, often more readily than a single benzene ring. uomustansiriyah.edu.iq

Oxidation: Vigorous oxidation of the naphthalene ring system, for instance, with strong oxidizing agents, can lead to ring cleavage. vpscience.orgslideshare.net The presence of an electron-donating group (propyl) would make its ring more susceptible to oxidation, while the electron-withdrawing group (carboxylic acid) would make its ring more resistant. wordpress.com Therefore, under controlled oxidation, the ring containing the propyl group would likely be attacked first. Atmospheric oxidation initiated by hydroxyl radicals has also been studied for naphthalene, leading to products like naphthols and eventually ring-opened compounds. rsc.orgnih.gov

Reduction: The naphthalene core can be reduced under various conditions. Catalytic hydrogenation (e.g., H₂/Pd) under high pressure and temperature can reduce the system completely to the decalin derivative. youtube.com Chemical reduction, such as the Birch reduction (using an alkali metal like sodium in liquid ammonia with an alcohol), can selectively reduce one of the rings to a dihydronaphthalene derivative. youtube.commasterorganicchemistry.com In the case of this compound, the Birch reduction would preferentially reduce the ring containing the electron-withdrawing carboxylic acid group. Studies on anaerobic biodegradation pathways have shown that carboxylated naphthalenes can be sequentially hydrogenated, with reduction often initiating on the unsubstituted ring first, eventually leading to decahydro-naphthoic acid derivatives. nih.govresearchgate.net

| Reaction | Reagents | Typical Product |

| Oxidation | O₂, V₂O₅, high temp. | Phthalic anhydride (B1165640) derivative |

| Birch Reduction | Na, NH₃ (l), EtOH | Dihydronaphthalene derivative |

| Catalytic Hydrogenation | H₂, Pd/C, high P/T | Tetralin or Decalin derivative |

Table 3: Reactions of the Naphthalene Aromatic Core.

Modifications and Functionalization of the Propyl Side Chain

The propyl side chain of this compound offers a key site for chemical modification, allowing for the synthesis of a variety of derivatives with potentially altered physical, chemical, and biological properties. The reactivity of this alkyl group is significantly influenced by its attachment to the naphthalene ring system. The carbon atom directly attached to the naphthalene core, known as the benzylic carbon, is particularly susceptible to a range of functionalization reactions due to the ability of the aromatic ring to stabilize reactive intermediates such as radicals and carbocations.

Benzylic Oxidation

One of the most common transformations of the propyl side chain involves oxidation at the benzylic position. This selective oxidation can lead to the formation of ketones, alcohols, or, under more forceful conditions, cleavage of the side chain to yield a carboxylic acid.

The oxidation of alkylarenes to the corresponding carbonyl compounds is a synthetically valuable transformation. nih.gov Various catalytic systems have been developed for the selective oxidation of benzylic C-H bonds. For instance, copper-catalyzed oxidations have been shown to be effective for the conversion of alkylarenes to ketones. nih.gov While specific studies on this compound are not extensively documented, analogous reactions on similar alkyl-substituted naphthalenes suggest that the propyl group can be selectively oxidized. For example, the oxidation of other alkylnaphthalenes has been achieved using peroxydisulfate (B1198043) in the presence of metal ions like copper(II), yielding carbonyl compounds. ias.ac.in

Another approach involves the use of alkali metal bromides in the presence of an oxidant like Oxone, which can proceed via thermal or photooxidation pathways to furnish aryl ketones in high yields. organic-chemistry.org The reaction mechanism is believed to involve the formation of bromo radicals that abstract a hydrogen atom from the benzylic position, followed by oxidation. organic-chemistry.org

The table below summarizes representative conditions for benzylic oxidation of alkylarenes, which can be considered as models for the functionalization of the propyl side chain of this compound.

| Catalyst/Reagent | Oxidant | Solvent | Temperature (°C) | Product Type | Yield (%) | Reference |

| CuCl₂·2H₂O/BQC | aq. 70% TBHP | Acetonitrile | 80 | Ketone | 56-100 | nih.gov |

| POMOF-1/NHPI | O₂ | Acetonitrile | 85 | Ketone | 51-88 | nih.gov |

| KBr | Oxone | Acetonitrile/Water | 80 | Ketone | High | organic-chemistry.org |

| KBr | Oxone (Visible Light) | Dichloromethane/Water | Room Temp | Ketone | Excellent | organic-chemistry.org |

| Copper(II) acetate | Peroxydisulfate | Acetic acid | Not specified | Acetoxynaphthalene | Not specified | ias.ac.in |

Note: The yields and conditions are for analogous alkylarene substrates and serve as a predictive model for the reactivity of this compound.

Benzylic Halogenation

The introduction of a halogen atom at the benzylic position of the propyl side chain is another important functionalization strategy. This transformation provides a versatile intermediate that can be further converted into a variety of other functional groups through nucleophilic substitution reactions.

Free-radical bromination is a highly selective method for the halogenation of benzylic C-H bonds. This reaction is typically carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN), and light or heat. The selectivity for the benzylic position is due to the formation of a resonance-stabilized benzylic radical intermediate. While specific experimental data for the bromination of this compound is limited, the principles of free-radical halogenation of alkylarenes are well-established. liberty.edu

The expected product of the reaction of this compound with NBS and a radical initiator would be 6-(1-bromopropyl)naphthalene-1-carboxylic acid. The general conditions for such a transformation are presented in the table below, based on standard procedures for benzylic bromination.

| Reagent | Initiator | Solvent | Conditions | Product Type |

| N-Bromosuccinimide (NBS) | AIBN or Light | Carbon tetrachloride | Reflux | Benzylic Bromide |

Note: This table represents a general protocol for benzylic bromination of alkylarenes.

Other Functionalization Reactions

Beyond oxidation and halogenation, the propyl side chain can potentially undergo other modifications. For instance, the introduction of a hydroxyl group to form 6-(1-hydroxypropyl)naphthalene-1-carboxylic acid could be achieved through various methods, including the reduction of the corresponding ketone or via selective C-H oxidation methodologies. Recent advances in C-H functionalization have enabled the direct synthesis of benzylic alcohols from alkylarenes using reagents like bis(methanesulfonyl) peroxide. nih.gov

Furthermore, intramolecular cyclization of longer alkyl side chains on naphthalenes has been observed, suggesting that under certain conditions, the propyl group could potentially interact with the naphthalene ring system, although this is more common with longer alkyl chains. scirp.org

The functionalized derivatives of the propyl side chain of this compound serve as valuable intermediates for the synthesis of more complex molecules. The reactivity of the benzylic position is a key feature that allows for a diverse range of chemical transformations.

Design, Synthesis, and Mechanistic Exploration of 6 Propylnaphthalene 1 Carboxylic Acid Analogues and Derivatives

Structure-Activity Relationship (SAR) Studies for Molecular Interactions

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical structure translates into biological activity. For naphthalene (B1677914) derivatives, SAR analyses have revealed that the nature and position of substituents significantly influence their interaction with biological targets. nih.gov

Modifications to the 6-propylnaphthalene-1-carboxylic acid scaffold can be systematically explored to probe the binding pocket of a biological target and optimize potency and selectivity. Key modifications include altering the alkyl chain, modifying the carboxylic acid group, and substituting the naphthalene ring.

The 6-Propyl Group: The n-propyl group at the 6-position contributes to the molecule's lipophilicity, which can influence membrane permeability and interactions with hydrophobic pockets of a target protein. Varying the length and branching of this alkyl chain can provide insights into the size and nature of this pocket. For instance, replacing the propyl group with smaller (methyl, ethyl) or larger (butyl, pentyl) chains can affect binding affinity. Introducing unsaturation or cyclic moieties (e.g., cyclopropyl) can impose conformational constraints and introduce different interaction vectors.

The 1-Carboxylic Acid Group: The carboxylate group is often crucial for biological activity, acting as a hydrogen bond donor and acceptor or forming ionic interactions with positively charged residues like arginine or lysine (B10760008) in a target's active site. nih.gov Esterification or amidation of the carboxylic acid can probe the necessity of this acidic group for activity. If the acidic nature is critical, its removal will likely lead to a significant loss of potency.

Naphthalene Ring Substitutions: Introducing additional substituents, such as hydroxyl, methoxy (B1213986), or halogen groups, onto the naphthalene core can modulate electronic properties, solubility, and metabolic stability. nih.gov For example, adding an electron-withdrawing group could influence the pKa of the carboxylic acid, while a hydrogen-bond donor/acceptor could establish new interactions with the target. SAR studies on related 1,4-diamino substituted naphthalene scaffolds have shown that additional substituents can dramatically alter inhibitory activity against protein-protein interactions. nih.gov

The following interactive table summarizes hypothetical SAR data for analogues of this compound, illustrating the principles of substituent modification.

| Compound ID | R1 (Position 6) | R2 (Position 1) | Ring Substituent | Relative Potency | Rationale |

| Parent | -CH₂CH₂CH₃ | -COOH | None | 1.0 | Baseline compound |

| A-1 | -CH₃ | -COOH | None | 0.5 | Reduced hydrophobic interaction. |

| A-2 | -CH(CH₃)₂ | -COOH | None | 1.2 | Branched alkyl may provide better fit in a specific pocket. |

| A-3 | -CH₂CH₂CH₃ | -COOCH₃ | None | <0.1 | Loss of key ionic/H-bond interaction by masking the acid. |

| A-4 | -CH₂CH₂CH₃ | -CONH₂ | None | <0.1 | Loss of key ionic/H-bond interaction. |

| A-5 | -CH₂CH₂CH₃ | -COOH | 4-OH | 2.5 | Potential for new hydrogen bond with the target. |

| A-6 | -CH₂CH₂CH₃ | -COOH | 4-F | 1.8 | Halogen bond or favorable electronic modulation. |

The three-dimensional shape of a molecule is critical for its interaction with a biological target. While the naphthalene core is planar and rigid, substituents can introduce conformational flexibility and stereochemical complexity.

The propyl group at the 6-position is flexible, with multiple rotatable bonds. Its preferred conformation when bound to a target will be one that maximizes favorable interactions. In contrast, substituents at the peri-positions (positions 1 and 8) of the naphthalene ring can experience significant steric hindrance, leading to distortion from planarity and restricted rotation. nih.gov While the parent compound lacks a substituent at the 8-position, the introduction of one during analogue synthesis would force the 1-carboxylic acid group into a specific orientation, which could either enhance or diminish binding.

Introducing chiral centers, for instance by branching the propyl chain (e.g., a sec-butyl group) or by adding a chiral substituent to the ring, would result in stereoisomers (enantiomers or diastereomers). It is common for biological targets, being chiral themselves, to exhibit stereospecific binding, where one stereoisomer is significantly more active than the other. Therefore, the synthesis and evaluation of individual stereoisomers are crucial for a complete understanding of the SAR.

Synthesis of Bioisosteric Analogues and Scaffold Hop Derivatives

To improve pharmacokinetic properties, reduce metabolic liabilities, or explore novel intellectual property, medicinal chemists often employ strategies of bioisosteric replacement and scaffold hopping. rsc.orgnih.gov

Bioisosteric Replacement: This strategy involves replacing a functional group with another that has similar physical or chemical properties, with the goal of retaining or improving biological activity. The carboxylic acid is a common target for bioisosteric replacement to enhance membrane permeability and oral bioavailability. drughunter.comhyphadiscovery.com Common non-classical bioisosteres for the carboxylic acid group in the this compound scaffold could include:

Tetrazole: This acidic heterocycle (pKa ≈ 4.5-4.9) is one of the most widely used carboxylic acid mimics. drughunter.com

Acyl Sulfonamide: These groups are also acidic and can form similar hydrogen bond interactions.

Hydroxamic Acid: Can act as a metal chelator and hydrogen bonding group.

Isoxazolol: An acidic heterocyclic ring system. hyphadiscovery.com

The following table details common carboxylic acid bioisosteres and their typical properties.

| Bioisostere | Typical pKa | Key Features |

| Carboxylic Acid | 4.2 - 4.5 | Strong H-bond donor/acceptor; often ionized at physiological pH. |

| Tetrazole | 4.5 - 4.9 | Acidic; metabolically stable; can improve lipophilicity. drughunter.com |

| N-Acylsulfonamide | Varies | Acidic; can form strong H-bonds. hyphadiscovery.com |

| Isoxazolol | ~5-6 | Acidic heterocycle. hyphadiscovery.com |

Scaffold Hopping: This approach involves replacing the central core of the molecule (the naphthalene ring) with a structurally different scaffold while aiming to maintain the original orientation of key binding groups. researchgate.net This can lead to the discovery of novel chemotypes with improved properties, such as reduced metabolic instability associated with naphthalene oxidation. nih.gov Potential scaffold hops for the 6-propylnaphthalene core could include:

Quinoline or Isoquinoline: Incorporating a nitrogen atom into the ring system can alter electronic properties and metabolic stability. nih.gov

Benzothiazole: A five-membered heterocyclic ring fused to benzene (B151609), which can significantly alter the core structure while potentially preserving key interactions. nih.gov

Indole: Another common bicyclic scaffold in medicinal chemistry.

Elucidation of Molecular Mechanisms of Action in In Vitro Biochemical Assays

Determining the molecular mechanism of action is crucial for drug development. For analogues of this compound, this would involve a series of in vitro biochemical and cell-based assays to identify the biological target and characterize the nature of the interaction. Based on the activities of related naphthalene derivatives, these compounds could be evaluated in various assays. researchgate.netmdpi.comnih.gov

If the target is an enzyme, kinetic assays would be performed to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) and to calculate the inhibition constant (Kᵢ). For example, studies on ring-substituted naphthalene-1-carboxanilides have evaluated their ability to inhibit photosynthetic electron transport in isolated chloroplasts, providing an IC₅₀ value as a measure of potency. mdpi.com

If the target is a receptor, radioligand binding assays could be used to determine the binding affinity (Kₔ) of the compounds. If the compounds are designed to disrupt a protein-protein interaction (PPI), a fluorescence polarization (FP) assay could be used to quantify their inhibitory activity, as has been done for other naphthalene-based PPI inhibitors. nih.gov

Cell-based assays are subsequently used to confirm that the activity observed in biochemical assays translates to a functional effect in a biological system. This could involve measuring the inhibition of cell proliferation, the modulation of cytokine secretion, or antimicrobial activity against various pathogens. mdpi.commdpi.comnih.gov For instance, various naphthalene carboxanilides have been screened for antimycobacterial activity by determining their minimum inhibitory concentration (MIC). mdpi.com

Development of Fluorescent or Isotopic Probes Based on the this compound Scaffold

Chemical probes are essential tools for studying biological systems. The inherent fluorescence of the naphthalene ring system makes the this compound scaffold a promising starting point for the development of fluorescent probes. researchgate.netnih.govrsc.org

Fluorescent Probes: A fluorescent probe can be designed by modifying the scaffold to respond to a specific analyte or biological event. The naphthalene core acts as the fluorophore. A recognition moiety for a specific target (e.g., a metal ion, a reactive oxygen species, or an enzyme substrate) could be attached, often via the carboxylic acid group. nih.gov The binding event would then trigger a change in the fluorescence properties (e.g., a "turn-on" or "turn-off" response, or a wavelength shift), allowing for detection and quantification. nih.gov The synthesis of such probes often starts from functionalized naphthalene precursors, such as 6-hydroxy-2-naphthoic acid, which can be elaborated in a few steps. nih.gov

Isotopic Probes: For use in quantitative binding assays, metabolism studies, or imaging techniques like positron emission tomography (PET), derivatives of this compound can be synthesized with isotopic labels. This involves incorporating heavy isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) at specific positions. For PET imaging, a positron-emitting radionuclide like carbon-11 (B1219553) (¹¹C) or fluorine-18 (B77423) (¹⁸F) would be incorporated into the molecule. The synthesis would be designed to introduce the isotope in a late-stage step due to the short half-lives of these radionuclides.

Applications of 6 Propylnaphthalene 1 Carboxylic Acid in Advanced Chemical Research

Role as a Key Synthetic Intermediate for Complex Organic Molecules

The chemical reactivity of the carboxylic acid group, coupled with the potential for functionalization of the naphthalene (B1677914) ring, positions 6-propylnaphthalene-1-carboxylic acid as a versatile intermediate in organic synthesis. The carboxylic acid moiety can be readily converted into a variety of other functional groups, including esters, amides, and acid chlorides, providing a gateway to a wide array of more complex molecular architectures.

For instance, through standard organic transformations, this compound can serve as a precursor for synthesizing larger, more elaborate molecules. One common pathway involves the conversion of the carboxylic acid to an acyl chloride via treatment with reagents like thionyl chloride. This highly reactive intermediate can then be coupled with various nucleophiles. Reaction with amines leads to the formation of naphthalenic carboxamides, which are scaffolds of interest in medicinal chemistry and materials science. Similarly, reaction with alcohols yields the corresponding esters.

The naphthalene core itself can be subjected to further reactions, such as electrophilic aromatic substitution, although the existing substituents will direct the position of new functional groups. This dual reactivity—at the carboxylic acid and on the aromatic ring—allows for a modular approach to building complex molecules where the naphthalene unit imparts specific properties like rigidity, fluorescence, or hydrophobicity. While the broader class of naphthalenecarboxylic acids is widely used, the specific propyl substitution in this compound offers a way to fine-tune solubility and steric properties in the final target molecules.

Integration into Novel Polymeric or Supramolecular Materials (as monomers or building blocks)

The rigid and planar structure of the naphthalene ring makes this compound an attractive building block, or monomer, for the construction of novel polymers and supramolecular assemblies. mdpi.com In this context, the molecule can impart desirable thermal, mechanical, and photophysical properties to the resulting materials.

Polymeric Materials: Naphthalene-based dicarboxylic acids are employed in the synthesis of high-performance polymers such as polyesters and polyamides. researchgate.netscilit.commdpi.com These polymers often exhibit high glass transition temperatures (Tg), excellent thermal stability, and good mechanical strength due to the rigidity of the naphthalene unit incorporated into the polymer backbone. researchgate.net By using this compound (or a dicarboxylic acid derivative) in polycondensation reactions with diols or diamines, new polyesters or polyamides can be created. The propyl group can influence the polymer's properties by affecting chain packing and solubility, potentially leading to materials with tailored characteristics compared to unsubstituted naphthalene-based polymers. researchgate.net

Hyper-crosslinked aromatic polymers (HAPs) represent another area where naphthalene-based monomers are valuable. mdpi.comresearchgate.net These materials are known for their high stability, porosity, and large surface area, making them useful as catalytic supports or for gas adsorption. mdpi.comresearchgate.netmdpi.com Naphthalene-based polymers have been synthesized via Friedel–Crafts reactions and other crosslinking methods to create microporous networks with high specific surface areas. mdpi.com

Supramolecular Materials: In supramolecular chemistry, non-covalent interactions like hydrogen bonding are used to direct the self-assembly of molecules into highly ordered structures. bham.ac.uknih.govresearchgate.net The carboxylic acid group of this compound is an excellent hydrogen bond donor and acceptor. This allows it to form predictable and stable hydrogen-bonding motifs with other molecules, such as those containing pyridine (B92270) or other complementary functional groups. rsc.org This self-assembly process can lead to the formation of complex architectures like liquid crystals, gels, or molecular frameworks. nih.gov The naphthalene core contributes to the stability of these assemblies through π-π stacking interactions, while the propyl group can modulate the intermolecular spacing and solubility of the resulting supramolecular structure.

| Polymer Type | Monomer/Building Block | Key Resulting Properties | Potential Application |

|---|---|---|---|

| Polyesters/Polyamides | Naphthalene Dicarboxylic Acids | High thermal stability, high glass transition temperature (Tg), good mechanical strength. researchgate.net | High-performance plastics, specialty films. iastate.edu |

| Hyper-crosslinked Aromatic Polymers (HAPs) | Naphthalene derivatives | High porosity, large specific surface area (e.g., up to 2870 m²/g reported for some naphthalene-based networks). mdpi.com | Catalytic supports, gas storage/separation. mdpi.comresearchgate.net |

| Supramolecular Assemblies | Carboxylic acids and complementary molecules (e.g., pyridines). rsc.org | Ordered structures (e.g., cubic crystals), formation driven by hydrogen bonding and π-π stacking. rsc.org | Sensors, molecular electronics, functional gels. nih.gov |

Utilization as a Ligand in Coordination Chemistry and Catalysis

The carboxylate group of this compound can act as a versatile ligand for coordinating with metal ions, leading to the formation of metal-organic complexes. nih.govnih.govmdpi.com Carboxylates are effective ligands because they can coordinate to metals in various modes: as a monodentate ligand (binding through one oxygen), a bidentate chelating ligand (binding through both oxygens to the same metal), or a bridging ligand (binding to two different metal ions). mdpi.com This versatility allows for the construction of a wide range of coordination compounds, from simple mononuclear complexes to intricate dinuclear or polynuclear structures and metal-organic frameworks (MOFs). nih.govmdpi.com

The naphthalene moiety of the ligand plays a crucial role in the properties of the resulting metal complex. nih.gov Its rigid, bulky, and aromatic nature influences the steric environment around the metal center, which can affect the complex's geometry, stability, and reactivity. mdpi.com Furthermore, the potential for π-π stacking interactions between naphthalene units can help organize the complexes in the solid state, leading to unique crystal structures.

These metal complexes have potential applications in catalysis. The specific metal ion and the coordination environment created by the 6-propylnaphthalene-1-carboxylate ligand and any co-ligands determine the catalytic activity. researchgate.net For example, palladium complexes supported on naphthalene-based polymers have been investigated for their catalytic efficiency in cross-coupling reactions like the Suzuki reaction. researchgate.net The porous nature of such polymer supports can facilitate the diffusion of reactants to the catalytically active metal centers. mdpi.comresearchgate.net

| Metal Ion | Coordination Mode | Resulting Structure Type | Potential Application |

|---|---|---|---|

| Transition Metals (e.g., Cu, Zn, Ni, Co) nih.govmdpi.com | Monodentate, Bidentate Chelate, Bridging mdpi.com | Mononuclear, Dinuclear, or Polynuclear Complexes mdpi.com | Catalysis, magnetic materials, biological activity studies. nih.gov |

| Palladium (Pd) researchgate.net | Immobilized on a polymer support | Heterogeneous Catalyst | Suzuki cross-coupling reactions. researchgate.net |

| Lanthanides (e.g., Eu, Tb) mdpi.com | Bridging or Chelating | Luminescent Coordination Polymers | Sensors, optical devices. |

Development of Mechanistic Probes for Biological Systems (Non-clinical focus)

Beyond its roles in synthesis and materials science, this compound and its structural analogs serve as valuable tools for investigating biological pathways at a molecular level. A significant area of this research focuses on its activity as an antagonist of the prostaglandin (B15479496) E2 (PGE2) receptor 4, known as the EP4 receptor. nih.gov

The EP4 receptor is a key component of the prostaglandin signaling pathway, which is involved in numerous physiological processes. In a research context, selective antagonists are crucial for elucidating the specific role of the EP4 receptor in these pathways, separate from the other three PGE2 receptors (EP1, EP2, and EP3). By blocking the EP4 receptor, researchers can study the downstream consequences in controlled in vitro systems.

Derivatives of this compound have been developed as potent and selective EP4 antagonists. These compounds are used as chemical probes to:

Investigate Signaling Pathways: The EP4 receptor primarily signals through the Gαs protein, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. nih.gov Using an EP4 antagonist allows researchers to block this specific signaling cascade and study its impact on cellular behavior, such as gene expression or protein activation, in isolated cell systems.

Delineate Receptor Function: In cell-based assays, these antagonists help to confirm whether a biological response to PGE2 is mediated specifically by the EP4 receptor. By comparing the response in the presence and absence of the antagonist, its contribution can be precisely determined.

Facilitate Target Validation: In the early stages of research, establishing a clear link between a receptor (like EP4) and a cellular process is critical. Selective antagonists are indispensable tools for this validation process, providing evidence that modulating the receptor's activity produces a measurable effect. For example, studies have used EP4 antagonists to investigate the receptor's role in the tumor microenvironment, where it is involved in immune suppression. nih.gov

The development of these probes involves extensive structure-activity relationship (SAR) studies, where modifications to the naphthalene core, the carboxylic acid, and the propyl group are systematically made to optimize potency and selectivity for the EP4 receptor over other EP subtypes.

Future Directions and Emerging Research Avenues for 6 Propylnaphthalene 1 Carboxylic Acid

Unexplored Synthetic Methodologies and Scalability Challenges

The synthesis of specifically substituted naphthalenes like 6-Propylnaphthalene-1-carboxylic acid often relies on classical multi-step approaches that can present scalability challenges. While numerous methods exist for constructing the naphthalene (B1677914) core, including metal-catalyzed reactions and Lewis acid-catalyzed transformations, future research will likely focus on more efficient and selective strategies. researchgate.net

Unexplored Methodologies:

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, reproducibility, and scalability. Exploring the synthesis of this compound using flow reactors could enable better control over reaction parameters (temperature, pressure, mixing), potentially improving yields and reducing reaction times for critical steps like metal-catalyzed cross-couplings or carboxylation reactions.

Biocatalysis: The use of enzymes for the synthesis of naphthalene derivatives is a largely unexplored area. Future work could involve screening for or engineering enzymes (e.g., cytochrome P450s, carboxylases) capable of regioselectively modifying a propylnaphthalene precursor. This approach offers the potential for high selectivity under mild, environmentally benign conditions.

Novel Annulation Strategies: Recent advances, such as the transmutation of isoquinolines into naphthalenes, showcase innovative ways to construct the core ring system. nih.gov Applying such novel skeletal editing or cascade radical cyclization reactions could provide new pathways to access the 6-propyl-1-carboxy substitution pattern. researchgate.net

Scalability Challenges: The industrial-scale production of related compounds, such as 6-hydroxynaphthalene-1-carboxylic acid and 2,6-naphthalenedicarboxylic acid, has highlighted several persistent challenges that would also apply to this compound. google.comresearchgate.net

| Challenge | Description | Potential Mitigation Strategies |

| Starting Material Cost | Precursors with the required substitution pattern may be expensive or not available in bulk quantities. google.com | Develop synthetic routes from inexpensive, abundant feedstocks like naphthalene-2-sulfonic acid. google.com |

| Low Regioselectivity | Electrophilic substitution reactions on naphthalene precursors can lead to mixtures of isomers, complicating purification and reducing the yield of the desired 6,1-substituted product. researchgate.net | Utilize directing groups, shape-selective catalysts (e.g., zeolites), or novel C-H activation techniques. |

| Harsh Reaction Conditions | Many current methods require high temperatures, high pressures, or corrosive reagents (e.g., strong acids, organometallics), which are costly and hazardous on a large scale. researchgate.net | Explore catalytic systems that operate under milder conditions, such as modern palladium-catalyzed cross-coupling or biocatalysis. |

| Multi-Step Synthesis | Long synthetic sequences lead to low overall yields and generate significant amounts of waste, impacting the economic and environmental viability of the process. chemistryviews.orgresearchgate.net | Focus on convergent synthetic designs and one-pot or tandem reactions to increase efficiency. |

Advanced Mechanistic Insights at the Atomic and Sub-Molecular Levels

A deep understanding of reaction mechanisms is crucial for optimizing existing synthetic routes and designing new ones. For this compound, future research should move beyond empirical optimization to detailed mechanistic investigations of its formation and reactivity.

Advanced computational and experimental techniques can provide unprecedented insight:

Density Functional Theory (DFT) Calculations: DFT can be used to model reaction pathways, calculate the energies of intermediates and transition states, and elucidate the role of catalysts. For instance, in carboxylic acid-catalyzed reactions, DFT has been used to show how the acid acts as a bifunctional catalyst, facilitating proton transfer and lowering activation energy barriers. chemrxiv.org Similar studies could clarify the mechanisms of carboxylation or C-H activation on the propylnaphthalene scaffold.

In-Situ Spectroscopy: Techniques like ReactIR (FTIR), process NMR, and Raman spectroscopy can monitor the concentration of reactants, intermediates, and products in real-time. This data is invaluable for identifying transient species, determining rate-determining steps, and building accurate kinetic models.

Isotopic Labeling Studies: Using isotopes (e.g., ¹³C, ²H) can help trace the path of atoms through a reaction, providing definitive evidence for proposed mechanisms, such as whether a carboxylation reaction proceeds via a direct electrophilic attack or an organometallic intermediate.

Predictive Modeling and Artificial Intelligence in Chemical Synthesis and Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research. For this compound, these tools can accelerate discovery and optimization.

Reaction Prediction and Optimization: AI models, particularly graph neural networks (GNNs), can be trained on vast reaction databases to predict the outcomes of unknown reactions or suggest optimal conditions (catalyst, solvent, temperature) for a desired transformation. nih.gov This could be applied to find more efficient ways to synthesize this compound.

On-the-Fly Property Prediction: Data-driven approaches can predict physicochemical and quantum chemical descriptors for novel molecules without the need for costly and time-consuming DFT calculations. nih.gov For this compound and its hypothetical derivatives, these models could rapidly screen for properties relevant to materials science, such as electronic band gaps, solubility, and crystal packing, guiding synthetic efforts toward molecules with desired functions.

De Novo Design: Generative AI models can design novel molecules with specific target properties. By defining desired characteristics (e.g., suitable as a polymer monomer, specific absorption spectrum), these models could propose new derivatives of this compound for synthesis and testing in advanced materials.

A comparison of computational approaches highlights the potential of AI:

| Method | Description | Application to this compound |

| DFT Calculations | High-fidelity quantum mechanical calculations that provide detailed electronic structure and energy information. | Elucidating reaction mechanisms, calculating spectroscopic properties. |

| 2D/3D GNN Models | Machine learning models that learn from molecular graph structures to predict properties. nih.gov | Rapidly predicting properties for virtual screening of thousands of derivatives, optimizing synthesis conditions. nih.gov |

Novel Applications in Functional Materials Science Beyond Biological Contexts

While many naphthalene derivatives are explored for their biological activity, the structure of this compound makes it an attractive candidate for materials science applications. Its rigid, aromatic core combined with functional handles for polymerization (carboxylic acid) and solubility tuning (propyl group) opens up several avenues.